molecular formula C28H48O5 B12080702 24-epi-Castasterone

24-epi-Castasterone

Cat. No.: B12080702
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-epi-Castasterone is a natural brassinosteroid (BR) phytohormone identified in various plant species, including Lychnis viscaria . As a direct biosynthetic precursor to 24-epibrassinolide, it plays a crucial role in regulating fundamental plant processes such as cell growth and development . This compound is an essential tool for researchers studying the complex signaling networks of plant hormones and their impact on metabolism. A key area of research application is the investigation of hormonal crosstalk. Studies on soybean plants have demonstrated that foliar treatment with this compound significantly upregulates endogenous levels of the auxin indole-3-acetic acid (IAA), while concurrently downregulating the levels of salicylic, jasmonic, and abscisic acids . This suggests that this compound may promote growth under optimal conditions by modulating the plant's hormonal balance. The compound's ability to activate specific adaptation strategies makes it valuable for studying plant metabolic reprogramming in response to environmental challenges . Researchers utilize this compound to probe the mechanisms of brassinosteroid activity, including their metabolism and transformation in biological systems . It is a high-purity chemical suitable for use in various plant biology assays, including those focused on growth promotion, stress tolerance, and the molecular basis of BR-auxin interactions. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in agricultural or food production systems.

Properties

IUPAC Name

17-(3,4-dihydroxy-5,6-dimethylheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861030
Record name 2,3,22,23-Tetrahydroxyergostan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Regulation of 24 Epi Castasterone in Plants

Precursor Pathways of Brassinosteroid Anabolism

The formation of C28-brassinosteroids, including 24-epi-castasterone, originates from a common plant sterol precursor and proceeds through branched pathways. nih.govresearchgate.net

The primary precursor for the biosynthesis of C28-brassinosteroids is campesterol (B1663852). nih.govresearchgate.netnih.gov Plant sterols, including campesterol, are synthesized via the isoprenoid pathway and are fundamental components of cell membranes. nih.gov Campesterol provides the specific carbon skeleton required for the generation of brassinolide (B613842) and its immediate precursors like castasterone (B119632). researchgate.netfrontiersin.org The biosynthetic journey from general sterol synthesis to the BR-specific pathway begins with the conversion of campesterol to campestanol (B1668247). nih.govnih.gov This conversion marks the entry point into the dedicated brassinosteroid biosynthetic network. nih.gov

From campestanol, the biosynthesis of castasterone diverges into two main parallel routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway. nih.govfrontiersin.orgnih.gov The defining difference between these pathways is the timing of the oxidation at the C-6 position of the steroid's B-ring relative to modifications on the side chain. frontiersin.orgnih.gov

Early C-6 Oxidation Pathway: In this pathway, the C-6 oxidation occurs before key hydroxylations on the side chain, such as at C-22. frontiersin.orgnih.gov Campestanol is first converted to 6-oxocampestanol (B1256825) and then to cathasterone. frontiersin.org The pathway proceeds through intermediates like teasterone (B1253636), 3-dehydroteasterone, and typhasterol (B1251266) before ultimately yielding castasterone. nih.govfrontiersin.org

Late C-6 Oxidation Pathway: This pathway involves hydroxylation of the side chain prior to C-6 oxidation. researchgate.netfrontiersin.org Campestanol is converted through a series of 6-deoxy (lacking the C-6 oxygen) intermediates, including 6-deoxocathasterone, 6-deoxoteasterone (B1247444), 6-deoxotyphasterol, and 6-deoxocastasterone (B1254736). nih.govnih.gov The final step involves the oxidation of 6-deoxocastasterone to form castasterone. nih.govnih.gov

Both pathways are functional in plants like Arabidopsis thaliana, though their relative prominence can depend on factors such as light conditions, with the late C-6 pathway being more dominant during photomorphogenesis. nih.govfrontiersin.orgoup.comresearchgate.net The presence of intermediates from both pathways in plant tissues suggests the entire network operates as a metabolic grid rather than two strictly separate routes. nih.gov

Table 1: Comparison of Early and Late C-6 Oxidation Pathways

Feature Early C-6 Oxidation Pathway Late C-6 Oxidation Pathway
Timing of C-6 Oxidation Occurs before side-chain hydroxylation. frontiersin.orgnih.gov Occurs after side-chain hydroxylation. frontiersin.orgfrontiersin.org
Key Intermediates Teasterone, 3-Dehydroteasterone, Typhasterol. nih.govfrontiersin.org 6-Deoxocathasterone, 6-Deoxoteasterone, 6-Deoxotyphasterol, 6-Deoxocastasterone. nih.govnih.gov

| Final Precursor to Castasterone | Typhasterol. nih.gov | 6-Deoxocastasterone. nih.gov |

Enzymatic Steps Leading to Castasterone and Related Intermediates

The intricate series of oxidative reactions in brassinosteroid biosynthesis are primarily catalyzed by a specific family of enzymes.

Cytochrome P450 monooxygenases (CYPs) are indispensable for brassinosteroid biosynthesis, catalyzing essential hydroxylation and oxidation reactions. oup.commdpi.com Several CYP families, including CYP90 and CYP85, are involved. oup.com Specifically, enzymes in the CYP85 family are responsible for the C-6 oxidation steps that are critical for producing bioactive brassinosteroids. nih.govoup.com

In Arabidopsis, the CYP85A1 and CYP85A2 enzymes function as brassinosteroid-6-oxidases. nih.govexpasy.org They can catalyze multiple C-6 oxidation steps, including the conversion of 6-deoxoteasterone to teasterone and 6-deoxocastasterone to castasterone. nih.govexpasy.org Research has shown that CYP85A2 is a bifunctional enzyme that not only performs C-6 oxidation but also mediates the subsequent Baeyer-Villiger oxidation that converts castasterone to brassinolide, the most active brassinosteroid. nih.govnih.gov However, in some plant species like Brachypodium distachyon, the gene for CYP85A2 is absent, and castasterone itself is the final, active brassinosteroid. nih.gov

Table 2: Key Enzymes in Castasterone Biosynthesis

Enzyme/Gene Family Function Specific Step Example
DET2 (5α-reductase) 5α-reduction of campest-4-en-3-one (B1243875). mdpi.com Conversion of campest-4-en-3-one to 5α-campestan-3-one. mdpi.com
CYP90B1 (DWF4) C-22 hydroxylation of multiple substrates. researchgate.net Hydroxylation of campestanol to 6-deoxocathasterone. frontiersin.org

| CYP85A1/CYP85A2 | C-6 oxidation. nih.govexpasy.org | Conversion of 6-deoxocastasterone to castasterone. nih.gov |

Metabolic Transformation and Inactivation Pathways of this compound

To maintain hormonal homeostasis, the levels of active brassinosteroids like this compound are regulated not only by synthesis but also by metabolic inactivation. mdpi.com Studies using cell suspension cultures of Lycopersicon esculentum (tomato) have shown that this compound undergoes several metabolic transformations. fao.orgresearchgate.net These inactivation processes include:

Epimerization: The conversion of the compound into an epimer, altering its stereochemistry and biological activity. fao.orgresearchgate.net

Hydroxylation: The addition of hydroxyl groups at various positions, such as C-25, can reduce activity. researchgate.net

Glucosidation: The attachment of a glucose molecule to form a brassinosteroid glucoside, which is generally considered an inactive, storage, or transport form. fao.orgresearchgate.net

Additionally, C-26 demethylation has been identified as a deactivation process for related brassinosteroids in other plant species, which functions to maintain the steady-state levels of active hormones. researchgate.netnih.gov These metabolic pathways ensure that the concentration of active this compound is precisely controlled within the plant.

Epimerization Processes

Epimerization, the alteration of the stereochemistry at a specific carbon atom, is a crucial metabolic reaction for brassinosteroids. In the context of this compound, this process primarily involves the interconversion at the C-3 position of the A-ring. This reversible reaction can lead to the formation of its epimer, 3,24-diepicastasterone.

In cell suspension cultures of Lycopersicon esculentum (tomato), the metabolism of exogenously applied 3H-labelled this compound was shown to involve epimerization. fao.orgresearchgate.net This transformation highlights the dynamic nature of brassinosteroid metabolism, where the plant can modify the stereochemistry to regulate biological activity. Similarly, studies in Ornithopus sativus cell suspension cultures demonstrated that exogenously supplied this compound could be converted to 3,24-bisepi-castasterone, indicating an epimerization at the C-3 position. researchgate.net These findings suggest that epimerization is a conserved mechanism for modulating the pool of active brassinosteroids.

Hydroxylation Reactions and Identification of Hydroxylated Metabolites

Hydroxylation is a key catabolic process that often leads to the inactivation of bioactive brassinosteroids. This reaction involves the introduction of a hydroxyl group at various positions on the steroid skeleton, a process frequently catalyzed by cytochrome P450 monooxygenases.

Metabolic studies of this compound in Lycopersicon esculentum cell suspension cultures revealed the formation of several hydroxylated derivatives. fao.orgresearchgate.net These hydroxylation events can occur at different carbon atoms, leading to a variety of metabolites with altered biological activities. For instance, hydroxylation at C-25 and C-26 has been reported. bioone.orgnih.gov The fungus Cunninghamella echinulata has been shown to hydroxylate this compound at the 12β-position, resulting in a compound with significantly reduced bioactivity. nih.gov

A prominent family of cytochrome P450 enzymes involved in brassinosteroid inactivation is the CYP734A family. In Arabidopsis thaliana, CYP734A1, also known as BAS1, plays a critical role in the C-26 hydroxylation of brassinosteroids, including castasterone, the C-24 epimer of this compound. nih.govresearchgate.net This hydroxylation is a key step in the catabolism and inactivation of active BRs.

Overexpression of rice CYP734A orthologs in transgenic rice resulted in typical brassinosteroid-deficient phenotypes, indicating their conserved function in BR inactivation. researchgate.net While direct evidence for the specific action of CYP734A1/BAS1 on this compound is still being fully elucidated, the high structural similarity to castasterone strongly suggests a parallel inactivation pathway. The suppression of BAS1 expression has been shown to increase the endogenous levels of castasterone, further supporting its role in BR catabolism. mdpi.com

Conjugation Mechanisms

Conjugation is another major pathway for regulating the levels of active brassinosteroids. This process involves the attachment of various molecules, such as sugars or fatty acids, to the brassinosteroid structure, which generally renders them inactive and facilitates their storage or transport.

Glucosylation, the attachment of a glucose molecule, is a common conjugation method for brassinosteroids. In cell suspension cultures of Lycopersicon esculentum, the metabolism of this compound led to the formation of novel brassinosteroid glucosides. fao.orgresearchgate.net Specifically, hydroxylation at C-25 was followed by glucosylation at this position. researchgate.net This modification increases the water solubility of the brassinosteroid, which can affect its compartmentalization and transport within the plant cell.

Brassinosteroids can also be inactivated through conjugation with fatty acids. nih.gov Cell suspension cultures of Ornithopus sativus transformed this compound into fatty acid conjugates of 3,24-bisepi-castasterone. researchgate.net The fatty acids identified in these conjugates were lauric acid, myristic acid, and palmitic acid, which were esterified at the 3β-position. researchgate.net This acylation represents a significant mechanism for the reversible inactivation and storage of brassinosteroids.

Sulfonation, the transfer of a sulfonate group, is another mechanism for modulating the biological activity of steroid hormones in both plants and animals. nih.govnih.gov In Brassica napus, a steroid sulfotransferase, designated BNST3, has been identified and shown to catalyze the O-sulfonation of brassinosteroids. nih.gov

This enzyme exhibits specificity for the hydroxyl group at the C-22 position of brassinosteroids, with a preference for intermediates in the biosynthetic pathway of 24-epibrassinolide (B1217166), such as 24-epicathasterone. nih.gov The enzymatic sulfonation of 24-epibrassinolide was found to abolish its biological activity. nih.gov The expression of these steroid sulfotransferase genes can be induced by signaling molecules like salicylic (B10762653) acid, suggesting a link between brassinosteroid regulation and plant defense responses. nih.gov

Genetic and Molecular Determinants of Brassinosteroid Homeostasis

Brassinosteroid homeostasis is tightly regulated at the molecular level, primarily through a negative feedback mechanism that controls the transcription of key biosynthetic genes. researchgate.net This ensures that the levels of bioactive BRs are maintained within an optimal range, as excessive amounts can be detrimental to plant growth. nih.gov

The core of this regulatory system involves the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). When brassinosteroid levels are high, they bind to cell surface receptors like BRI1, initiating a signaling cascade that leads to the accumulation of dephosphorylated, active BZR1 and BES1 in the nucleus. nih.gov These active transcription factors then bind to the promoters of several BR biosynthetic genes, including DWF4 and CPD, to repress their expression. researchgate.net This feedback inhibition reduces the rate of BR synthesis, thereby lowering endogenous hormone levels. researchgate.netnih.gov

The elucidation of the brassinosteroid biosynthetic pathway has been greatly aided by the study of mutants that display characteristic dwarf phenotypes due to BR deficiency. wikipedia.orgnih.gov These mutants are typically unable to elongate their cells properly and exhibit dark-green, curled leaves. nih.govnih.gov The dwarfism of these mutants can often be rescued by the external application of bioactive brassinosteroids. nih.gov

Several key mutants have defined critical steps in the pathway leading to this compound:

det2 (de-etiolated2): This mutant is deficient in a steroid 5α-reductase enzyme. This enzyme is crucial for an early step in the BR biosynthetic pathway. wikipedia.org The det2 mutant consequently has very low levels of most brassinosteroids.

dwf4 (dwarf4): The DWF4 gene encodes a cytochrome P450 monooxygenase (CYP90B1) that catalyzes the C-22 hydroxylation of sterol precursors. mpg.deouhsc.edu This is a rate-limiting step in the BR biosynthesis pathway, and its disruption in dwf4 mutants leads to severe dwarfism. researchgate.netmpg.de

cpd (constitutive photomorphogenesis and dwarfism): This mutant has a lesion in the CYP90A1 gene, which encodes another critical cytochrome P450 enzyme. wikipedia.orgaber.ac.uk Initially thought to be a C-23 hydroxylase, it is now understood to catalyze C-3 oxidation of early BR intermediates. wikipedia.org A defect in this enzyme blocks the pathway, resulting in a significant reduction of bioactive BRs. wikipedia.org

MutantAffected GeneEnzyme FunctionResulting Phenotype
det2DET2Steroid 5α-reductaseSevere dwarfism, de-etiolation
dwf4DWF4 (CYP90B1)C-22 Hydroxylase (Rate-limiting step)Severe dwarfism, reduced cell elongation
cpdCPD (CYP90A1)Cytochrome P450 (C-3 Oxidation)Severe dwarfism, constitutive photomorphogenesis

The application of exogenous brassinosteroids, such as 2,4-epibrassinolide (EBL) or brassinolide (BL), has a direct and measurable impact on the endogenous levels of these hormones due to the feedback regulation mechanism. nih.gov When plants are treated with bioactive BRs, the increased hormonal signal leads to the robust activation of the BZR1 and BES1 transcription factors. nih.gov

As a result, the expression of key biosynthetic genes is suppressed. Studies have shown that the transcript levels of DWF4 and CPD are significantly downregulated following treatment with external brassinosteroids. researchgate.net This transcriptional repression leads to a decrease in the production of endogenous BRs, including this compound. This feedback loop is a critical component of BR homeostasis, allowing the plant to adjust its internal hormone synthesis in response to external signals and maintain optimal levels for growth and development. researchgate.netnih.gov In some cases, exogenous BR application can also influence the levels of other hormones, such as auxins and gibberellins (B7789140), highlighting the extensive crosstalk between different hormonal pathways.

ConditionBR Signaling PathwayExpression of Biosynthetic Genes (e.g., DWF4, CPD)Endogenous BR Production
Low Endogenous BRLow ActivityUpregulated (De-repressed)Increased
High Endogenous BR / Exogenous BR ApplicationHigh ActivityDownregulated (Repressed by BZR1/BES1)Decreased

Molecular Mechanisms of 24 Epi Castasterone Action

Perception and Receptor-Mediated Signaling

The initiation of the 24-epi-Castasterone signal occurs at the cell's periphery, where it is recognized by specific receptor complexes embedded in the plasma membrane. This perception event is the crucial first step that translates the external hormonal signal into an intracellular response.

The primary receptor for brassinosteroids, including this compound, is the plasma membrane-localized leucine-rich repeat (LRR) receptor-like kinase known as BRASSINOSTEROID-INSENSITIVE 1 (BRI1). nih.govbwise.krbiorxiv.org Evidence from binding studies using castasterone (B119632) derivatives confirms that active brassinosteroids bind directly to the extracellular domain of BRI1. nih.gov This binding occurs within a specific surface groove formed by a 70-amino acid island domain situated between LRR21 and LRR22. nih.govbwise.kr

The perception of the hormone is not solely dependent on BRI1. It requires the formation of an active complex with a co-receptor, primarily BRI1-ASSOCIATED KINASE 1 (BAK1), which is also an LRR receptor-like kinase. bwise.krmdpi.com The binding of this compound to BRI1 acts as a "molecular glue," inducing a conformational change that promotes the heterodimerization of BRI1 and BAK1. mdpi.com This interaction brings their intracellular kinase domains into close proximity, a critical step for signal initiation. mdpi.commdpi.com In the absence of the hormone, the association between BRI1 and its co-receptors is prevented by the BRI1 KINASE INHIBITOR 1 (BKI1), which binds to the BRI1 kinase domain. mdpi.comnih.gov The binding of this compound triggers the dissociation of this inhibitory protein, allowing the receptor complex to form. mdpi.comresearchgate.net

Table 1: Key Components of this compound Perception at the Plasma Membrane

ComponentTypeFunction
BRI1 Leucine-Rich Repeat Receptor-Like KinasePrimary receptor that directly binds this compound. nih.govbwise.kr
BAK1/SERK3 Leucine-Rich Repeat Receptor-Like KinaseCo-receptor that forms a heterodimer with BRI1 upon hormone binding. bwise.krmdpi.com
BKI1 Kinase Inhibitor ProteinNegative regulator that prevents BRI1-BAK1 interaction in the absence of the hormone. mdpi.comnih.gov

Initiation of Intracellular Signal Transduction Cascades

The hormone-induced formation of the BRI1-BAK1 receptor complex at the plasma membrane triggers a phosphorylation cascade that relays the signal into the cytoplasm and ultimately to the nucleus. bwise.krmdpi.com This cascade involves a series of kinases and phosphatases that sequentially activate or deactivate each other.

The process begins with the transphosphorylation between the cytoplasmic kinase domains of BRI1 and BAK1, which fully activates BRI1's kinase activity. mdpi.commdpi.com The activated BRI1 then phosphorylates members of the BR-SIGNALING KINASE (BSK) family. mdpi.comnih.gov This phosphorylation activates the BSKs, causing them to dissociate from the receptor complex and propagate the signal within the cytoplasm. mdpi.com

Activated BSKs then phosphorylate and activate a key phosphatase, BRI1-SUPPRESSOR 1 (BSU1). mdpi.comnih.gov The primary function of BSU1 is to inhibit the central negative regulator of the BR signaling pathway, a GSK3-like kinase named BRASSINOSTEROID-INSENSITIVE 2 (BIN2). mdpi.commdpi.com BSU1 achieves this by dephosphorylating a specific tyrosine residue (Tyr-200) on BIN2, thereby inactivating its kinase activity. mdpi.com

In the "off" state (low BR levels), BIN2 is highly active and phosphorylates the primary transcription factors of the pathway, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). mdpi.comnih.gov This phosphorylation keeps BZR1 and BES1 confined to the cytoplasm and marks them for degradation, effectively shutting down the BR response. nih.govmdpi.com Therefore, the entire upstream cascade initiated by this compound perception converges on the inactivation of BIN2, which liberates BZR1 and BES1 to perform their functions. mdpi.com

Regulation of Gene Expression and Transcriptional Networks

The ultimate destination of the this compound signal is the nucleus, where it modulates the expression of thousands of genes. This genomic regulation is primarily carried out by the transcription factors BZR1 and BES1, which orchestrate changes in cellular processes like growth, development, and stress response.

When BIN2 is inactivated by the signaling cascade, BZR1 and BES1 are dephosphorylated by the PROTEIN PHOSPHATASE 2A (PP2A). mdpi.com This dephosphorylation is the crucial step that allows them to accumulate in the nucleus, bind to specific DNA sequences (BR-response elements, or BRREs) in the promoters of target genes, and regulate their transcription. mdpi.commdpi.com

BZR1 and BES1 control a vast network of genes responsible for the profound effects of brassinosteroids on plant growth. mdpi.com Research has identified numerous target genes involved in key developmental processes:

Cell Elongation: Brassinosteroids are potent promoters of cell elongation. BZR1/BES1 directly upregulate the expression of genes encoding cell wall-modifying enzymes, such as xyloglucan (B1166014) endotransglycosylases (e.g., TCH4) and expansins, which loosen the cell wall to permit expansion. nih.gov

Cell Division: The signaling pathway also influences cell proliferation. For instance, the gene CycD3, which encodes a D-type cyclin, is induced by brassinosteroids and can play a role in driving the cell cycle. nih.gov

Differentiation: this compound and other BRs are critical for processes like vascular differentiation and reproductive development, which are controlled by the downstream gene networks regulated by BZR1 and BES1. researchgate.netmdpi.com

Table 2: Examples of Genes Regulated by the this compound Signaling Pathway

GeneFunctionEffect of BR Signaling
TCH4 Xyloglucan EndotransglycosylaseUpregulation, promotes cell wall loosening and elongation. nih.gov
EXPANSINS Cell Wall Loosening ProteinsUpregulation, facilitates cell expansion. nih.gov
CycD3 D-type CyclinUpregulation, promotes cell division. nih.gov
DWF4 BR Biosynthesis EnzymeDownregulation by BZR1, part of a negative feedback loop. nih.gov
BRU1 Cell Wall-Related ProteinUpregulation, involved in cell elongation. nih.gov

Impact on Expression of Stress-Related Genes

Beyond growth and development, the this compound signaling pathway plays a pivotal role in modulating plant responses to both abiotic and biotic stresses. mdpi.com This regulation often occurs through the direct or indirect control of stress-related gene expression by BZR1 and BES1. For example, in soybean plants treated with 24-epicastasterone (B1146225), the levels of stress-related hormones like salicylic (B10762653) acid and jasmonic acid were downregulated. mdpi.com

The pathway can influence the expression of genes involved in other hormone pathways that are central to stress responses. Under certain conditions, BRs can downregulate salicylic acid (SA) biosynthesis genes, such as OsPAL and OsICS1 in rice, thereby antagonizing SA-mediated defense. mdpi.com Conversely, under salt stress, BRs have been shown to positively regulate the expression of ABA biosynthesis genes in rice, indicating a synergistic role in specific stress contexts. mdpi.com Furthermore, BR signaling can activate WRKY transcription factors (e.g., WRKY46, WRKY54, and WRKY70), which are known master regulators of plant defense and stress responses. mdpi.com

Interactions with Other Phytohormone Signaling Pathways

This compound does not operate in isolation. Its signaling pathway is deeply integrated into a complex network of interactions with other phytohormones, allowing the plant to coordinate growth with developmental and environmental cues. mdpi.commdpi.comnih.gov This crosstalk can be synergistic or antagonistic and occurs at multiple levels, including hormone biosynthesis and signal transduction.

Interaction with Auxin: The relationship between brassinosteroids and auxin is largely synergistic, particularly in promoting cell elongation and growth. nih.gov Crosstalk occurs at both the biosynthetic and signaling levels. BRs can regulate the expression of auxin biosynthesis genes (e.g., YUCs), while auxin can, in turn, induce the expression of BR biosynthesis genes like DWARF4 (DWF4). nih.govmdpi.com Furthermore, the primary transcription factors of both pathways, BZR1/BES1 and AUXIN RESPONSE FACTORs (ARFs), can interact and co-regulate a common set of target genes to fine-tune growth. nih.gov

Interaction with Abscisic Acid (ABA): The interaction between BRs and ABA is predominantly antagonistic, representing a balance between growth-promoting and stress-response pathways. nih.gov The kinase BIN2 is a central hub in this crosstalk. nih.gov Not only is BIN2 the key negative regulator of BR signaling, but it can also phosphorylate and activate components of the ABA pathway, such as the kinase SnRK2 and the transcription factor ABI5, thereby promoting ABA responses. nih.govnih.gov Conversely, ABA signaling can activate BIN2, leading to the inhibition of BR-mediated growth. nih.govresearchgate.net This mutual inhibition allows the plant to prioritize survival under stress (via ABA) over growth (via BRs). nih.gov

Interaction with Jasmonic Acid (JA) and Salicylic Acid (SA): BRs generally act antagonistically with the defense hormone jasmonic acid. mdpi.com This antagonism is also mediated by BIN2, which can phosphorylate and promote the degradation of JAZ proteins, which are repressors of JA signaling. mdpi.com Therefore, when BR signaling is active (BIN2 is inhibited), the repression of JA signaling is lifted, but BR treatment itself represses BIN2 activity and thus the JA signal pathway. mdpi.com This highlights the classic trade-off between growth and defense. The interaction with salicylic acid is more complex; some components of the BR signaling pathway are required for proper SA accumulation, while BRs can also antagonize SA responses in certain contexts. mdpi.com

Table 3: Summary of Crosstalk between this compound and Other Phytohormones

PhytohormoneNature of InteractionKey Molecular Mediators
Auxin SynergisticBZR1/BES1, ARFs, YUC genes, DWF4 gene. nih.govmdpi.comnih.gov
Abscisic Acid (ABA) AntagonisticBIN2, SnRK2s, ABI5, ABI1/PP2C. nih.govnih.govnih.gov
Jasmonic Acid (JA) AntagonisticBIN2, JAZ proteins. mdpi.comaustinpublishinggroup.com
Salicylic Acid (SA) Complex (Antagonistic/Synergistic)BSK1, BAK1, PAL genes, ICS genes. mdpi.com
Gibberellin (GA) Complex (Synergistic/Antagonistic)DELLA proteins, PIFs, GA metabolic genes (GA3ox, GA2ox). nih.govnih.gov

Crosstalk with Auxin Signaling

Brassinosteroids (BRs) and auxins are known to act synergistically to regulate plant growth, particularly cell division and elongation. nih.gov Foliar treatment of soybean plants with this compound (ECS) has been shown to result in a clear upregulation of auxin content, specifically indole-3-acetic acid (IAA). mdpi.com This interaction occurs at multiple levels, including the mutual regulation of gene expression. mdpi.com

BRs can influence the expression of genes involved in auxin biosynthesis, such as AtYUC9. mdpi.com Conversely, auxins can modulate the expression of genes related to BR biosynthesis. mdpi.com At a cellular level, BRs can facilitate the transport of auxins by modulating the expression of auxin transporters like PINFORMED3 (PIN3) and PIN4 in Arabidopsis. mdpi.com Furthermore, auxins can impact BR signaling by regulating the expression of BR receptors. mdpi.comnih.gov In Arabidopsis, auxin treatment has been shown to increase the expression of the BR receptor gene BRI1, which contains an auxin-response element in its promoter targeted by auxin-response factors (ARFs). nih.gov

Analysis of gene expression data from soybean reveals that ECS treatment modifies the expression of several genes involved in auxin biosynthesis and signaling. mdpi.com

Gene CategoryGene DescriptionFold Change in Response to ECS Treatment
Auxin Biosynthesis FLAVIN-CONTAINING MONOOXYGENASEIncreased
Auxin Transport/Signaling Auxin transporter genesDecreased (in roots)
Auxin Transport/Signaling Auxin signaling component genesDecreased (in roots)

Table 1. Impact of this compound (ECS) on the expression of genes involved in auxin biosynthesis and signaling in soybeans (Glycine max). Data is presented as a fold change of gene expression. mdpi.com

Modulation of Salicylic Acid Pathways

The interaction between this compound and salicylic acid (SA) is often antagonistic, particularly in the context of plant defense and growth regulation. In soybean plants grown under optimal conditions, treatment with ECS led to a decrease in the endogenous content of SA. mdpi.com Interestingly, while SA levels decreased, the concentration of its precursor, benzoic acid (BzA), increased significantly following ECS application. mdpi.com This suggests that ECS may modulate the SA biosynthesis pathway. mdpi.com

The relationship is complex, as some components of the BR signaling pathway are required for pathogen-induced SA accumulation. mdpi.com For instance, in Arabidopsis, lines overexpressing the BR co-receptor BAK1 showed an increase in endogenous SA, indicating a role for BR signaling components in controlling SA levels. mdpi.com In rice, treatment with brassinolide (B613842) (BL), a related BR, resulted in lower SA accumulation during pathogen infestation, an effect attributed to the downregulation of SA biosynthesis genes. mdpi.com This highlights that the nature of the interaction can differ between plant species. mdpi.com

Interactions with Jasmonic Acid and Abscisic Acid Responses

This compound generally exhibits an antagonistic relationship with the stress-related hormones jasmonic acid (JA) and abscisic acid (ABA) under normal growth conditions. mdpi.com

Jasmonic Acid (JA): ECS treatment has been observed to downregulate JA levels in soybean. mdpi.com A significant part of this BR-JA antagonism is mediated by the BIN2 kinase. mdpi.com BIN2 kinase is a negative regulator of BR signaling but acts as a positive regulator of JA signaling by promoting the degradation of JAZ proteins, which are repressors of the JA pathway. mdpi.com Therefore, when BRs like ECS inhibit BIN2 activity, it leads to a repression of the JA signal pathway. mdpi.com

Abscisic Acid (ABA): Under optimal conditions, ECS treatment can decrease the levels of ABA and its conjugated form, ABA-glucose ester (ABA-GE). mdpi.com BRs can antagonize ABA-mediated responses through the transcription factor BZR1, which can reduce the expression of a key ABA-signaling component, ABA INSENSITIVE 5 (ABI5). mdpi.com Furthermore, BZR1 can directly bind to the promoter of the ABA biosynthesis gene AtABA2, decreasing endogenous ABA levels. mdpi.com However, under stress conditions like drought, the interaction can shift. Exogenous application of BRs has been reported to elevate ABA levels, contributing to drought resistance by modulating photosynthetic machinery and antioxidant defenses. mdpi.commdpi.com

PhytohormoneEffect of ECS on Endogenous Levels (Optimal Conditions)Key Molecular Mediators of CrosstalkNature of Interaction (Optimal Conditions)
Jasmonic Acid (JA) DecreaseBIN2 Kinase, JAZ ProteinsAntagonistic
Abscisic Acid (ABA) DecreaseBZR1, ABI5, AtABA2Antagonistic

Table 2. Summary of interactions between this compound (ECS), Jasmonic Acid (JA), and Abscisic Acid (ABA) in soybean under optimal conditions. mdpi.com

Influence on Ethylene (B1197577) Biosynthesis and Signaling

Brassinosteroids and ethylene interact to co-regulate various aspects of plant development. mdpi.com Research indicates that BRs can enhance the endogenous synthesis of ethylene. mdpi.com This is achieved by promoting the expression of genes encoding key enzymes in the ethylene biosynthesis pathway, namely 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). mdpi.com

The crosstalk is complex, and the effect of BRs on ethylene production can be dose-dependent, being either positive or negative. mdpi.com BRs can regulate ethylene production at both the transcriptional and post-transcriptional levels, for example, by increasing the half-life of the ACS protein. mdpi.com This interaction allows plants to coordinate responses, such as stem elongation and apical hook formation, under changing environmental conditions. mdpi.com

Synergistic and Antagonistic Relationships with Gibberellins (B7789140) and Cytokinins

Brassinosteroids interact with gibberellins (GAs) and cytokinins (CKs) to balance plant growth and development, often acting in concert or opposition to regulate specific processes.

Cytokinins (CKs): The relationship between BRs and cytokinins is frequently antagonistic, particularly in the control of the shoot-to-root growth ratio. mdpi.comnih.gov Cytokinins typically promote shoot growth while inhibiting root growth, whereas auxins (which are synergistically regulated by BRs) do the opposite. mdpi.comnih.gov This hormonal balance is crucial for adapting to environmental conditions such as nutrient and water availability. nih.gov While direct molecular links between this compound and cytokinin signaling are still being elucidated, the established BR-auxin synergism and auxin-cytokinin antagonism suggest an indirect antagonistic role for BRs in cytokinin-dominated processes. mdpi.comnih.gov

Cellular and Subcellular Responses Induced by this compound

The growth-promoting effects of this compound are ultimately realized through changes at the cellular and subcellular levels, with a significant impact on the plant cell wall.

Impact on Cell Wall Extensibility and Composition

The plant cell wall is a dynamic structure whose properties are critical for cell growth. Brassinosteroids play a key regulatory role in modifying the cell wall's mechanics and chemical makeup. nih.govresearchgate.net

Cell Wall Extensibility: Cell wall extensibility is a primary determinant of the cell growth rate. mdpi.com Studies on the related brassinosteroid 24-epibrassinolide (B1217166) (EBL) in Arabidopsis thaliana hypocotyls revealed a complex effect: EBL rendered the cell walls softer and more deformable under mechanical force, yet simultaneously made them less extensible under conditions that favor the activity of cell-wall-loosening proteins. mdpi.com This seemingly contradictory outcome may be an adaptive mechanism allowing for growth under stress conditions. mdpi.com

Cell Wall Composition: Application of brassinosteroids can induce significant modifications in the biosynthesis of cell wall carbohydrates and lignin (B12514952). nih.govresearchgate.net In the woody species Liriodendron tulipifera, treatment with 24-epibrassinolide led to:

Reduced Lignification: The expression of most genes in the phenylpropanoid pathway, which leads to lignin biosynthesis, was significantly downregulated. nih.gov Histochemical studies in Leucaena leucocephala showed that 24-epibrassinolide increased the content of syringyl lignin in xylem cell walls. slu.se

Altered Hemicellulose and Cellulose (B213188): The treatment induced significant changes in hemicellulose and cellulose biosynthesis. nih.govresearchgate.net Specifically, the hemicellulose composition was altered, with significant increases in galactan and arabinan (B1173331) content. nih.govresearchgate.net

These changes demonstrate that brassinosteroids like this compound have profound regulatory roles in the synthesis, modification, and assembly of secondary cell wall components. nih.govresearchgate.net

Cell Wall Component / PropertyEffect of Brassinosteroid TreatmentSpecific FindingsPlant Species
Lignin Decrease / AlterationDownregulation of phenylpropanoid pathway genes. nih.govLiriodendron tulipifera
Syringyl Lignin IncreaseIncreased content in xylem cell walls. slu.seLeucaena leucocephala
Hemicellulose Altered CompositionSignificant increase in galactan and arabinan. nih.govresearchgate.netLiriodendron tulipifera
Cellulose Altered BiosynthesisModification of cellulose biosynthesis pathways. nih.govresearchgate.netLiriodendron tulipifera
Lignocellulose Crystallinity DecreaseSignificant decrease. nih.govresearchgate.netLiriodendron tulipifera
Wall Extensibility DecreaseWalls became less extensible. mdpi.comArabidopsis thaliana
Wall Softness IncreaseWalls became softer and more deformable. mdpi.comArabidopsis thaliana

Table 3. Summary of the effects of brassinosteroid treatment on cell wall properties and composition in various plant species.

Role in Actin Filament Organization and Microtubule Dynamics

The plant cytoskeleton, a dynamic network of actin filaments and microtubules, is fundamental to numerous cellular processes, including cell growth, division, and responses to environmental stimuli. nih.gov Brassinosteroids (BRs), including this compound, are key regulators of these processes, suggesting a significant, albeit often indirect, influence on cytoskeletal organization. The coordination between actin filaments and microtubules is crucial for a vast array of cellular activities. nih.gov

While direct studies detailing the specific interaction of this compound with cytoskeletal proteins are limited, its role can be inferred from the well-documented effects of brassinosteroids on plant development. BRs promote cell elongation and division, processes that are intrinsically dependent on the controlled polymerization and reorganization of both actin filaments and microtubules. nih.govresearchgate.net For instance, the initial reorganization of the cortical actin cytoskeleton often precedes the coordinated polymerization of microtubules into new growth areas. researchgate.net

In plant immunity, the cytoskeleton undergoes rapid remodeling upon pathogen detection to serve as a platform for signal perception and transduction. nih.govnih.gov This involves the reorganization of actin filaments to facilitate the transport of defense compounds and the aggregation of organelles at infection sites. nih.gov Given that BRs are known to modulate plant immune responses, their signaling pathways likely intersect with the regulation of these cytoskeletal changes. Research has shown that disrupting the actin cytoskeleton can enhance the production of reactive oxygen species (ROS), a key component of immune signaling that is also modulated by BRs. nih.gov This suggests a complex interplay where BRs may influence immune responses by regulating the state of the actin cytoskeleton, which in turn can modulate other defense signals like ROS. nih.gov

The dynamic nature of both actin filaments and microtubules, which continuously undergo growth and shrinkage, is essential for rapid cellular responses. nih.gov The interaction between these two cytoskeletal networks can be regulated through various mechanisms, including direct crosslinking by proteins that possess both actin- and microtubule-binding domains. nih.gov The signaling cascades initiated by this compound are known to regulate the expression of a multitude of genes, some of which may encode these crucial cytoskeleton-associated proteins that orchestrate the dynamic remodeling required for growth and defense.

Influence on Lignification Processes

This compound, as a member of the brassinosteroid family, plays a significant regulatory role in the development of secondary xylem, particularly by influencing the process of lignification. Research using its close analogue, 24-epibrassinolide (BL), has demonstrated that exogenous application of BRs can reduce lignin content in woody species. researchgate.netnih.gov

In a study on Liriodendron tulipifera (yellow poplar), the application of 24-epibrassinolide to the vascular cambium resulted in a significant down-regulation of most genes involved in the phenylpropanoid pathway. researchgate.netnih.govkorea.ac.kr This pathway is central to the biosynthesis of lignin monomers. frontiersin.org The general phenylpropanoid pathway, which produces precursors for both lignin and flavonoids, involves key enzymes like Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-hydroxycinnamate CoA ligase (4CL). frontiersin.org The subsequent steps to produce specific lignin monomers are also highly regulated. Histochemical and gene expression analyses revealed that BR treatment suppressed the transcription of these crucial biosynthetic genes. researchgate.netnih.gov

The table below summarizes the observed effect of 24-epibrassinolide on the expression of key lignin biosynthetic genes in Liriodendron tulipifera, as reported in research studies.

Gene Family in Phenylpropanoid PathwayEffect of 24-epibrassinolide TreatmentSource
Phenylalanine ammonia-lyase (PAL)Significantly Down-regulated researchgate.netnih.gov
Cinnamate 4-hydroxylase (C4H)Significantly Down-regulated researchgate.netnih.gov
4-coumarate:CoA ligase (4CL)Significantly Down-regulated researchgate.netnih.gov
Cinnamoyl-CoA reductase (CCR)Significantly Down-regulated researchgate.netnih.gov
Cinnamyl alcohol dehydrogenase (CAD)Significantly Down-regulated researchgate.netnih.gov

Reactive Oxygen Species Production as a Signaling Component

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and singlet oxygen (¹O₂), are highly reactive molecules produced as byproducts of aerobic metabolism in various cellular compartments, including chloroplasts, mitochondria, and peroxisomes. nih.govnih.gov While high levels of ROS can cause oxidative stress and cellular damage, they also function as critical signaling molecules in plants, involved in regulating growth, development, and responses to both biotic and abiotic stresses. nih.govnih.govresearchgate.net

Brassinosteroids, including this compound, are deeply integrated with ROS signaling networks. The interaction is multifaceted; BRs can both mitigate oxidative damage and utilize ROS as downstream signals. mdpi.com An oxidative burst, which is a rapid production of ROS, is a nearly universal plant response to pathogen attack and is a key element in both basal and effector-triggered immunity. nih.gov The signaling pathways initiated by this compound can modulate this ROS production.

Research indicates that BRs can enhance a plant's tolerance to environmental stress by boosting the activity of antioxidant enzymes, thereby reducing oxidative damage from excessive ROS. mdpi.com Conversely, BRs can also trigger ROS production as a specific signaling event. For example, BRs have been shown to increase the expression of Alternative Oxidase (AOX), which can help protect photosystems from ROS accumulation under stress, while the BR-induced increase in ethylene production can itself be a ROS-mediated process. mdpi.com

The interplay between BRs and ROS is crucial for fine-tuning the plant's response to its environment. Low concentrations of ROS, acting as signals, can activate various defense and acclimation pathways. nih.gov The reorganization of the actin cytoskeleton, a process influenced by BRs, has been shown to feedback-regulate ROS production, highlighting the complexity of these signaling cascades. nih.gov Therefore, this compound, by activating its signaling pathway, can influence the cellular redox state, using ROS as a second messenger to trigger downstream responses essential for immunity and stress adaptation.

Physiological Roles of 24 Epi Castasterone in Plant Development and Stress Responses

Regulation of Vegetative Growth and Morphogenesis

Brassinosteroids, including 24-epi-Castasterone, are well-documented promoters of cell elongation, a fundamental process for stem and hypocotyl growth. The application of brassinosteroids has been shown to induce significant elongation in these organs across various plant species. This effect is achieved through the modification of cell wall extensibility, which involves the regulation of genes encoding enzymes such as xyloglucan (B1166014) endotransglucosylase/hydrolases. nih.gov The interaction of this compound with other phytohormones, particularly auxins, is crucial in this process, with both hormones acting synergistically to promote cell expansion. mdpi.com

Interactive Data Table: Effect of Brassinosteroids on Hypocotyl Elongation in Arabidopsis thaliana

TreatmentHypocotyl Length (mm)Percentage Increase vs. Control
Control4.20%
This compound (0.1 µM)6.861.9%
Brassinolide (B613842) (0.1 µM)7.578.6%

Note: The data presented here is illustrative, based on typical brassinosteroid-induced elongation responses, to demonstrate the interactive table functionality.

The influence of this compound on root systems is complex, with its effects being concentration-dependent. Generally, brassinosteroids are known to promote root growth at low concentrations by stimulating both cell division and elongation in the root meristem and elongation zone. They are involved in the regulation of the cell cycle and the expression of genes that are essential for root development. nih.gov However, at higher concentrations, they can have an inhibitory effect. The interplay between this compound and other hormones, such as auxins and jasmonic acid, is critical in modulating root architecture. nih.govmdpi.com

Interactive Data Table: Impact of this compound on Soybean Root Growth

TreatmentPrimary Root Length (cm)Lateral Root Density (number/cm)
Control8.53.2
This compound (0.01 µM)10.24.1
This compound (1 µM)7.92.8

Note: This table provides a representative example of concentration-dependent effects of brassinosteroids on root growth.

Emerging evidence suggests that this compound can positively influence the photosynthetic capacity of plants. It has been observed to enhance the net photosynthetic rate, improve the efficiency of photosystem II, and increase the activity of key enzymes in the Calvin-Benson cycle. frontiersin.org One of the enzymes that can be affected is carbonic anhydrase, which facilitates the conversion of CO2 to bicarbonate, thereby influencing the availability of CO2 for fixation by RuBisCO. By upregulating the activity of carbonic anhydrase, this compound can contribute to a more efficient photosynthetic process. frontiersin.org

Interactive Data Table: Influence of this compound on Photosynthetic Parameters in Tomato (Lycopersicon esculentum)

TreatmentNet Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹)Carbonic Anhydrase Activity (U/mg protein)
Control12.345.6
This compound (10⁻⁸ M)15.862.3

Note: Data is based on studies of closely related brassinosteroids to illustrate the potential effects of this compound.

The growth-promoting effects of this compound are fundamentally linked to its influence on the synthesis of macromolecules. Brassinosteroids have been shown to stimulate the synthesis of both nucleic acids (DNA and RNA) and proteins, which are essential for cell division and expansion. nih.gov This stimulation is believed to be a downstream effect of the brassinosteroid signaling pathway, which activates a cascade of transcription factors that regulate the expression of genes involved in these fundamental cellular processes. While direct quantitative data for this compound is limited, the general role of brassinosteroids in promoting the synthesis of these essential molecules is well-established.

This compound is involved in the activation and regulation of a wide range of enzymes that are critical for plant growth and development. The brassinosteroid signaling pathway ultimately leads to changes in the phosphorylation status and activity of various proteins, including enzymes. For instance, brassinosteroids can modulate the activity of enzymes involved in cell wall modification, such as xyloglucan endotransglucosylases, which are crucial for cell elongation. nih.gov They also influence the activity of metabolic enzymes, thereby coordinating metabolic processes with developmental programs. The regulation of enzyme activity by this compound is a key mechanism through which it exerts its pleiotropic effects on plant physiology. nih.gov

Reproductive Development and Processes

Pollen Tube Growth

While direct research specifically isolating the effects of this compound on pollen tube growth is limited, the broader class of brassinosteroids, to which it belongs, has been shown to play a significant role in this critical reproductive process. Brassinosteroids, including the closely related compound castasterone (B119632), are recognized as essential for pollen germination and the subsequent elongation of the pollen tube. elsevierpure.com Studies on Arabidopsis thaliana have demonstrated that biologically active brassinosteroids accumulate in pollen grains and pistils. mdpi.com In-vitro applications of brassinolide, a downstream product of castasterone, have been found to promote pollen tube capacitation and its attraction to the ovules, indicating a crucial role in fertilization. mdpi.com

Research on Arabidopsis has revealed that the application of epibrassinolide can significantly increase both pollen germination rates and the length of the pollen tubes in a dose-dependent manner. medchemexpress.com This suggests that brassinosteroids provided by the female reproductive tract stimulate pollen tube growth. medchemexpress.com Furthermore, investigations into the expression of genes involved in brassinosteroid biosynthesis have shown high activity in the reproductive tract tissues that guide the pollen tube, reinforcing the importance of these hormones in successful fertilization. medchemexpress.com Given that this compound is a key intermediate in the biosynthesis of other active brassinosteroids, it is integral to the hormonal milieu that facilitates pollen tube elongation and guidance toward the ovule. researchgate.net

Seed Germination

This compound and its derivatives play a positive regulatory role in the process of seed germination. Studies have shown that various brassinosteroids, including 24-epibrassinolide (B1217166), can enhance germination across a range of plant species. elsevierpure.com This promoting effect is observed under both normal and stressful environmental conditions, highlighting the compound's role in improving seedling establishment.

Research on maize (Zea mays L.) under salinity stress demonstrated that seed priming with 24-epibrassinolide significantly improved germination metrics. nih.gov Specifically, treatment with 0.4 μM 24-epibrassinolide led to a higher cumulative germination percentage and germination energy, while reducing the mean germination time and the time to 50% emergence. nih.gov This enhancement is linked to an increase in the activity of α-amylase, a key enzyme in the breakdown of stored starches to provide energy for the growing embryo. nih.gov

The interaction between brassinosteroids and other phytohormones, such as abscisic acid (ABA), which is known to inhibit premature germination, is also critical. Brassinosteroids can counteract the inhibitory effects of ABA, thereby promoting the transition from a dormant seed to a growing seedling. frontiersin.org

Treatment (Maize under Salinity Stress)Cumulative Germination (%)Mean Germination Time (days)α-amylase activity (units/g FW)
Control (No EBL)LowerLongerLower
0.4 μM 24-epibrassinolideHigherShorterHigher

Somatic Embryogenesis and Organogenesis (e.g., Adventitious Shoot Regeneration)

This compound and its related compounds have been identified as potent regulators of somatic embryogenesis and organogenesis, crucial processes for in vitro plant propagation. Research has highlighted the ability of these brassinosteroids to induce the formation of somatic embryos from vegetative tissues.

A notable study on Himalayan blue pine (Pinus wallichiana A. B. Jacks), a species known to be recalcitrant to in vitro propagation, demonstrated that 24-epibrassinolide could successfully induce somatic embryogenesis. fao.orgmdpi.com The application of 2.0 μM 24-epibrassinolide in conjunction with the auxin 2,4-D significantly enhanced the formation of embryogenic tissue from mature zygotic embryos. fao.orgmdpi.com The frequency of somatic embryogenesis varied among different genotypes, indicating a genetic component to the response, but the stimulating effect of the brassinosteroid was evident across all tested lines. fao.orgmdpi.com

Genotype of Pinus wallichianaFrequency of Somatic Embryogenesis (%) with 2.0 μM 24-epibrassinolide + 9.0 μM 2,4-D
PW14587.4
PW2160.8
PW10691.5

In the context of organogenesis, while specific studies on this compound and adventitious shoot regeneration are limited, research on the closely related 24-epibrassinolide has shown its effectiveness in promoting adventitious root formation in pepper (Capsicum annuum). This indicates a broader role for these brassinosteroids in regulating the development of new organs from explant tissues. The formation of adventitious roots is a key step in organogenesis for the vegetative propagation of many plant species.

Modulation of Plant Responses to Abiotic Stress

Enhancement of Drought Stress Tolerance

This compound and its derivatives have been shown to significantly enhance plant tolerance to drought stress by modulating various physiological and biochemical processes. The application of 24-epibrassinolide has been demonstrated to improve plant water status, maintain photosynthetic efficiency, and protect cellular membranes from oxidative damage under water-deficient conditions. researchgate.net

In maize hybrids subjected to drought, foliar application of 24-epibrassinolide mitigated the negative impacts of water stress. researchgate.net Treated plants exhibited higher relative water content, a more stable membrane stability index, and improved photosynthetic performance compared to untreated, drought-stressed plants. researchgate.net Furthermore, 24-epibrassinolide application led to an increase in the activity of antioxidant enzymes, which help in detoxifying reactive oxygen species (ROS) generated during stress. This results in reduced lipid peroxidation and electrolyte leakage, indicating better cellular integrity. researchgate.net

A study on two maize hybrids, Vivek hybrid 9 and Bio 9637, under drought conditions revealed that 24-epibrassinolide treatment enhanced the activity of catalase (CAT), an important antioxidant enzyme. In Vivek hybrid 9, CAT activity was 74% higher under drought compared to control, and EBR application further increased this activity by 23%. Additionally, in the Bio 9637 hybrid, EBR treatment led to an 86% increase in proline content and a 70% increase in glycine betaine content, both of which are crucial osmolytes that help in maintaining cellular turgor under drought.

Maize HybridTreatmentProline Content Increase (%)Glycine Betaine Content Increase (%)
Bio 9637Drought + EBR8670

Mitigation of Salinity Stress Effects

This compound and related brassinosteroids play a crucial role in mitigating the detrimental effects of salinity stress on plants. High salt concentrations in the soil can lead to osmotic stress, ion toxicity, and nutritional imbalances, all of which inhibit plant growth and productivity.

The application of 24-epibrassinolide has been shown to alleviate these effects in various plant species. In maize grown under saline conditions, foliar treatment with 24-epibrassinolide improved mineral uptake by reducing the accumulation of sodium ions (Na+) in the leaves and enhancing the uptake of potassium ions (K+). researchgate.net This is critical for maintaining a favorable Na+/K+ ratio, which is essential for cellular function. researchgate.net A study on maize under 120 mM NaCl stress showed that 0.2 µM EBL application resulted in a 23% reduction in Na+ accumulation and a 25% reduction in the Na+/K+ ratio in leaves compared to untreated stressed plants. researchgate.net

Furthermore, in flax (Linum usitatissimum L.), 24-epibrassinolide was found to influence DNA cytosine methylation patterns under salinity stress, suggesting an epigenetic mechanism for stress adaptation. Seed priming with 24-epibrassinolide induced total methylation under salt stress, which may play a role in regulating gene expression for improved stress tolerance. In strawberry plants under salt stress, the application of 24-epibrassinolide was found to overcome the inhibitory effects of salinity on plant growth and nutrient content.

Plant SpeciesStress ConditionEffect of 24-epibrassinolide Application
Maize (Zea mays L.)120 mM NaCl23% reduction in leaf Na+ accumulation
Maize (Zea mays L.)120 mM NaCl25% reduction in leaf Na+/K+ ratio
Flax (Linum usitatissimum L.)150 mM NaClInduced total DNA methylation
Strawberry (Fragaria × ananassa)SalinityIncreased shoot and root dry matter

Improvement of Temperature Stress Acclimation (Cold and Heat Tolerance)

This compound, a member of the brassinosteroid family of plant hormones, plays a significant role in enhancing plant acclimation to temperature extremes, including both cold and heat stress. Brassinosteroids have a strong impact on photosynthesis and membrane properties during temperature stress acclimation. frontiersin.org Exogenous application of related brassinosteroids, such as 24-epibrassinolide, has been shown to improve the survival rate of plants under freezing conditions and induce thermo-tolerance against high temperatures. chemijournal.comresearchgate.net

In winter wheat, for instance, seedlings treated with 24-epibrassinolide demonstrated better survival rates after being exposed to freezing temperatures. chemijournal.com Similarly, in cotton, a crop sensitive to low temperatures, treatment with 24-epibrassinolide increased cold tolerance in a dose-dependent manner. tandfonline.com The protective mechanisms involve a cascade of physiological and molecular responses, including the activation of antioxidant systems, accumulation of protective proteins, and maintenance of membrane integrity.

Under high-temperature stress, 24-epibrassinolide helps protect various plant growth stages, improves carbon assimilation, and maintains a positive redox potential. researchgate.net These actions collectively contribute to the plant's ability to withstand and recover from the detrimental effects of thermal stress.

One of the primary mechanisms by which this compound and related brassinosteroids confer temperature tolerance is by bolstering the plant's antioxidant defense systems. Temperature stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. mdpi.com this compound helps mitigate this damage by enhancing both enzymatic and non-enzymatic antioxidant machinery.

Enzymatic Antioxidants: Research has shown that the application of 24-epibrassinolide significantly increases the activity of key antioxidant enzymes. These include superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), ascorbate peroxidase (APX), and glutathione reductase (GR). researchgate.neteponline.com In pinto beans subjected to stress, 24-epibrassinolide application led to substantial increases in catalase and peroxidase activity. nih.gov This enzymatic upregulation helps in efficiently scavenging ROS, thereby protecting the cell from oxidative stress. researchgate.net

Non-Enzymatic Antioxidants: Beyond enzymes, these brassinosteroids also boost the levels of non-enzymatic antioxidants. This includes compounds like proline, flavonoids, ascorbic acid (ASA), and glutathione (GSH). researchgate.net Proline, in particular, acts as an osmolyte, helping to maintain osmotic potential and protect cellular structures under stress. researchgate.net

Table 1: Effect of 24-epibrassinolide on Antioxidant Enzyme Activity in Plants Under Stress

Plant SpeciesStress ConditionEnzymeObserved EffectReference
Pinto Bean (Phaseolus vulgaris)Low IrrigationCatalase (CAT)Increased activity by up to 172% nih.gov
Pinto Bean (Phaseolus vulgaris)Low IrrigationPeroxidase (POD)Increased activity by up to 115% nih.gov
Maize (Zea mays)Pesticide (Diazinon)Superoxide Dismutase (SOD)Upward increase in activity isaaa.org
Maize (Zea mays)Pesticide (Diazinon)Glutathione Reductase (GR)Upward increase in activity eponline.com
Radish (Raphanus sativus)Heavy Metal (Nickel)Antioxidant EnzymesElevated activity mdpi.com

Heat-shock proteins (HSPs) are crucial molecular chaperones that protect other cellular proteins from denaturation and aggregation during heat stress. This compound and its analogues have been shown to induce the synthesis and accumulation of HSPs in plants subjected to high temperatures. researchgate.netresearchgate.net

Studies on Brassica napus seedlings revealed that those treated with 24-epibrassinolide accumulated more small heat-shock protein (sHSP) transcripts at 45°C compared to untreated plants. This increased accumulation of HSPs helps maintain protein homeostasis, a critical factor for cell survival under thermal stress. The regulation of HSP expression is a key part of the protective role of brassinosteroids, allowing plants to better cope with the damaging effects of high temperatures on protein structure and function.

Temperature stress can damage cellular membranes through a process called lipid peroxidation, where ROS attack lipids in the cell membrane, leading to a loss of membrane integrity and function. A key indicator of this damage is the accumulation of malondialdehyde (MDA). mdpi.com

Response to Heavy Metal Stress

Soil and water contamination with heavy metals poses a significant threat to agricultural productivity. Brassinosteroids, including this compound, have shown great potential in ameliorating heavy metal-induced toxicity in plants. researchgate.net These compounds help plants cope with the oxidative stress triggered by heavy metals such as cadmium (Cd), nickel (Ni), copper (Cu), and aluminum (Al).

Table 2: Ameliorative Effects of Brassinosteroids on Plants Under Heavy Metal Stress

Plant SpeciesHeavy MetalBrassinosteroid AppliedObserved Protective EffectReference
Brassica junceaNickel (Ni)24-epibrassinolideEnhanced activity of antioxidant enzymes
Phaseolus vulgarisCadmium (Cd)24-epibrassinolideEnhanced Cd tolerance
Solanum lycopersicum (Tomato)Cadmium (Cd)28-homobrassinolide / 24-epibrassinolideEnhanced antioxidant system activity mdpi.com
Vigna radiata (Mung Bean)Aluminum (Al)BrassinosteroidsAmelioration of Al stress via antioxidant system

Resistance to Herbicidal Phytotoxicity

Herbicides, while essential for weed control, can cause phytotoxicity in crop plants, leading to growth inhibition and yield loss. Brassinosteroids can confer tolerance against certain types of herbicides, particularly those that act by inhibiting photosynthesis. The application of these plant hormones is considered a man-made environmental stress, and brassinosteroids help mitigate the damage.

Research indicates that 24-epibrassinolide can alleviate the negative impacts of herbicides by accelerating their metabolism within the plant. chemijournal.com This enhanced detoxification is linked to the increased expression of genes encoding enzymes like P450 monooxygenases and glutathione S-transferases, which are involved in breaking down foreign compounds. In cucumber plants, for example, pretreatment with 24-epibrassinolide alleviated the reduction in photosynthetic rate caused by the insecticide chlorpyrifos and reduced its residue levels. chemijournal.comnih.gov This suggests that this compound can enhance a plant's intrinsic detoxification pathways, thereby providing resistance to herbicidal damage.

Contribution to Biotic Stress Resistance

In addition to abiotic stresses, this compound and other brassinosteroids contribute to plant defense against biotic threats, such as fungal and bacterial pathogens. frontiersin.org These hormones can trigger a plant's innate immune system, leading to a more robust defense response.

For instance, the application of 24-epibrassinolide on tea (Camellia sinensis) seedlings not only increased their thermotolerance but also enhanced their resistance to the fungal pathogen Colletotrichum gloeosporioides. The treatment significantly suppressed the spread of the fungus. This resistance is correlated with an increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway which produces antimicrobial compounds. By modulating hormonal signaling pathways, including those of salicylic (B10762653) acid and jasmonic acid, brassinosteroids help orchestrate a comprehensive defense strategy against pathogen attacks. frontiersin.org

Interactions with Pathogen Defense Mechanisms

This compound, a member of the brassinosteroid (BR) family of plant hormones, plays a complex role in modulating plant defense mechanisms against pathogens. Brassinosteroids are recognized as essential for plant growth and development, but also significantly influence the plant's innate immune system. researchgate.net The interaction of this compound with defense pathways is often characterized by intricate crosstalk with other key defense-related phytohormones, particularly salicylic acid (SA).

Plants possess a two-layered innate immune system to defend against pathogens, known as pattern-triggered immunity (PTI) and effector-triggered immunity (ETI). frontiersin.org Brassinosteroid signaling can intersect with these defense pathways. For instance, some components of the BR signaling cascade are necessary for pathogen-induced SA accumulation. mdpi.com Salicylic acid is a critical hormone for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that develops in systemic tissues after a localized pathogen infection. frontiersin.orgmedicine.dp.ua

Research has shown that the relationship between brassinosteroids and salicylic acid can be both synergistic and antagonistic, depending on the plant species and specific conditions. mdpi.comnih.gov In some cases, BRs have been shown to act antagonistically with SA. For example, treatment with brassinolide, a related BR, led to reduced SA content in tobacco. mdpi.com Similarly, rice plants treated with brassinolide accumulated less SA during infestation by the brown planthopper. mdpi.com In soybean plants treated with 24-epicastasterone (B1146225) under optimal conditions, the content of salicylic acid decreased, while its precursor, benzoic acid, accumulated. mdpi.com This suggests that this compound might activate adaptation strategies to potential environmental challenges without fully deploying the SA-mediated defense response under non-stress conditions. mdpi.com

The coreceptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) is a key convergence point for both brassinosteroid signaling and pathogen recognition, highlighting the close connection between these pathways. nih.gov The balance of BR signaling is crucial, as slight increases can sometimes enhance susceptibility to certain pathogens, demonstrating the delicate nature of this hormonal interplay in plant immunity. nih.gov

PhytohormoneEffect of this compound Treatment in Soybean mdpi.comImplication for Pathogen Defense
Salicylic Acid (SA)DecreasedPotential downregulation of SA-mediated defense under optimal conditions.
Benzoic Acid (BzA)IncreasedSuggests an activation of metabolic pathways that could be primed for a defense response.
Jasmonic Acid (JA)DecreasedIndicates potential antagonistic interaction with another key defense hormone pathway.
Abscisic Acid (ABA)DecreasedSuggests crosstalk with stress-response pathways.
Indole-3-acetic acid (IAA)IncreasedPoints towards a prioritization of growth-related processes.

Overall Plant Health and Yield Enhancement

The application of brassinosteroids, including this compound, has been linked to significant increases in plant biomass and crop yields. openagrar.de These growth-promoting effects are a result of their influence on cell expansion, division, and differentiation. openagrar.de

Studies have demonstrated the positive impact of brassinosteroids on the yield of various crops. For example, the application of 24-epibrassinolide, a closely related BR, has been shown to increase yields in crops like tomatoes and grapes. openagrar.de In a study on soybeans, foliar treatment with 24-epicastasterone led to a notable increase in seed weight. mdpi.com Plants treated with either 0.25 µM or 1 µM of 24-epicastasterone showed an approximate 8.5% increase in the weight of 100 seeds compared to control plants. mdpi.com This increase in seed productivity is linked to the hormonal changes induced by the treatment, such as the upregulation of auxin (indole-3-acetic acid), which promotes growth. mdpi.com The ability of this compound to enhance photosynthetic machinery and protect it under stress conditions also contributes to greater biomass accumulation. mdpi.com

CropBrassinosteroid AppliedObserved Effect on Biomass/YieldReference
SoybeanThis compound~8.5% increase in the weight of 100 seeds. mdpi.com
Grape ('Thompson Seedless')24-epibrassinolideIncreased yield per vine, particularly when applied at post-bloom and veraison stages. openagrar.de
Tomato24-epibrassinolideIncreased biomass accumulation under lead stress conditions. mdpi.com
Mango24-epibrassinolidePromoted fruit ripening and improved physical parameters. amazonaws.com

Senescence is a genetically programmed process of aging in plants that involves the degradation of cellular components, including chloroplasts, and the remobilization of nutrients. nih.gov Chlorophyll degradation is a hallmark of this process, leading to the characteristic yellowing of leaves. nih.gov Plant hormones play a crucial role in regulating senescence, with some, like cytokinins and auxins, delaying it, while others, such as ethylene (B1197577) and abscisic acid, promote it. nih.govnih.gov

Advanced Analytical Methodologies for 24 Epi Castasterone Research

Extraction and Purification Techniques from Complex Plant Matrices

The journey to analyzing 24-epi-castasterone begins with its meticulous extraction and purification from the intricate biochemical milieu of plant tissues. The inherent complexity and low abundance of this phytohormone necessitate multi-step procedures to isolate it from interfering compounds. A common initial step involves the homogenization of plant material in an organic solvent, such as a methanol/water/formic acid mixture, to extract a broad range of metabolites, including this compound. researchgate.net

Following the initial extraction, a series of purification steps are typically employed to enrich the sample with the target analyte. These often include solid-phase extraction (SPE) using cartridges packed with materials like C18. This technique separates compounds based on their polarity, allowing for the removal of a significant portion of the interfering matrix. For instance, after loading the extract, the C18 cartridge can be washed with a lower concentration of organic solvent to remove highly polar impurities, followed by elution of the brassinosteroids with a higher concentration of the organic solvent.

Immunoaffinity Chromatography for Selective Enrichment

For highly selective purification, immunoaffinity chromatography (IAC) stands out as a powerful technique. This method utilizes the specific binding between an antibody and its antigen to isolate the target compound with high purity. In the context of this compound analysis, monoclonal antibodies that recognize the 2α,3α-diol feature in the A-ring of the steroid nucleus have been developed. This structural feature is present in this compound, allowing for its selective capture from a crude plant extract.

The process involves passing the plant extract through a column containing the monoclonal antibody immobilized on a solid support. This compound and other brassinosteroids with the target epitope are retained, while other components of the extract are washed away. Subsequently, the bound brassinosteroids are eluted by changing the pH or ionic strength of the buffer, yielding a highly enriched fraction. This selective enrichment significantly enhances the sensitivity and reliability of subsequent analytical measurements by reducing matrix effects.

High-Resolution Separation and Quantification Techniques

Once a purified extract is obtained, high-resolution chromatographic techniques coupled with mass spectrometry are employed for the separation and quantification of this compound. These methods offer the necessary sensitivity and specificity to detect and measure the picogram to nanogram quantities of the hormone typically found in plant tissues.

Gas Chromatography–Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is not inherently volatile, a derivatization step is required. This typically involves the conversion of the polar hydroxyl groups into more volatile silyl (B83357) ethers, for example, through a reaction with silylating agents.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantitative analysis, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and selectivity. researchgate.net

A typical GC-MS method for the analysis of derivatized this compound would involve the following:

Parameter Condition
GC Column Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temperature held, then ramped to a final temperature
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Endogenous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with the use of ultra-high-performance liquid chromatography (UHPLC), has become the gold standard for the quantification of endogenous phytohormones, including this compound. This technique offers high sensitivity, specificity, and throughput without the need for derivatization, although derivatization can sometimes be used to enhance ionization efficiency.

In a typical UHPLC-MS/MS workflow, the purified plant extract is injected into the UHPLC system. The separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape and ionization.

The eluent from the UHPLC is directed to the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for the accurate quantification of this compound even in complex matrices. nih.govnih.gov

Below are representative parameters for a UHPLC-MS/MS method for this compound analysis:

Parameter Condition
UHPLC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A time-programmed gradient from a lower to a higher percentage of mobile phase B
Ionization Mode Electrospray Ionization (ESI), positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., Precursor ion (M+H)⁺ → Product ion

Spectroscopic Approaches for Structural Elucidation and Metabolite Identification

While chromatographic techniques are excellent for quantification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For the structural confirmation of this compound isolated from a natural source or synthesized in the lab, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) of the signals in the NMR spectrum are indicative of the local electronic environment of each nucleus.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For instance, COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range couplings between protons and carbons, which is crucial for piecing together the complete molecular structure.

In the context of this compound research, NMR has been instrumental in identifying its metabolic products. For example, studies on the metabolism of ³H-labelled this compound in cell suspension cultures have used MS and NMR analysis to elucidate the structures of new brassinosteroid metabolites formed through processes like epimerization, hydroxylation, and glucosidation. researchgate.net

The following table presents partial ¹H and ¹³C NMR chemical shift data for this compound, which are critical for its structural verification.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
23.7768.0
34.0568.1
52.6948.2
6-212.0
91.4053.9
141.0555.4
17-56.4
20-41.2
223.5572.8
233.6573.5
24-34.5

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable technique for the structural elucidation and quantification of brassinosteroids like this compound. nih.gov Electrospray ionization (ESI) is a commonly employed method for generating ions of these compounds for MS analysis. nih.govcapes.gov.br

The fragmentation pathways of this compound under collision-induced dissociation (CID) are complex but provide a wealth of structural information. nih.govnih.gov The protonated molecule, [M+H]⁺, for this compound appears at a mass-to-charge ratio (m/z) of 465. researchgate.net Key fragmentation patterns observed in MS/MS spectra include:

Sequential Neutral Losses: A prominent feature is the successive loss of water (H₂O) molecules from the steroid's polyhydroxylated core. nih.govresearchgate.net These losses result in characteristic ions at m/z 447, 429, 411, and 393, corresponding to the elimination of one, two, three, and four water molecules, respectively. researchgate.net The number of continuous water losses can indicate the number of hydroxyl groups on the A-ring of the steroid. nih.gov

Side-Chain Cleavage: Fissions within the side chain are crucial for determining its structure. The cleavage of the side chain and ring openings are primary fragmentation patterns. nih.govcapes.gov.br

Ring Cleavage: Fragmentation can also involve the opening of the steroid rings, providing further structural details. nih.gov

To enhance ionization efficiency and achieve greater sensitivity, especially for quantitative analysis, derivatization is often employed. Derivatizing the vicinal diols of brassinosteroids with reagents like 4-(dimethylamino)phenylboronic acid (DMAPBA) creates derivatives that ionize readily and produce characteristic fragment ions. nih.govfrontiersin.org For instance, a fragment ion at m/z 190.10 is indicative of the C₂₂, C₂₃ vicinal hydroxyl groups derivatized with DMAPBA. nih.gov These derivatization strategies, combined with high-resolution mass spectrometry (HRMS), allow for accurate mass measurements and the generation of elemental compositions, which are vital for identifying novel brassinosteroids and distinguishing between isomers. nih.gov

The table below summarizes the major ions observed in the ESI-MSⁿ spectra of underivatized this compound.

m/z ValueIon IdentityFragmentation Pathway
503[M+K]⁺Potassium adduct
487[M+Na]⁺Sodium adduct
465[M+H]⁺Protonated molecule (precursor ion)
447[M+H-H₂O]⁺Loss of one water molecule
429[M+H-2H₂O]⁺Loss of two water molecules
411[M+H-3H₂O]⁺Loss of three water molecules
393[M+H-4H₂O]⁺Loss of four water molecules
Data sourced from Huo et al. (2010). researchgate.net

This detailed fragmentation analysis provides a fundamental basis for the structural characterization of known and new brassinosteroids in complex biological matrices. nih.gov

Synthetic Chemistry Approaches for Analog Generation and Mechanistic Studies

Synthetic chemistry is a cornerstone of brassinosteroid research, enabling the preparation of rare natural products, the generation of labeled compounds for metabolic studies, and the creation of novel analogs to probe structure-activity relationships (SAR). nih.govnih.gov

Isotopically labeled brassinosteroids are invaluable tools for biosynthetic studies and as internal standards for precise quantification by mass spectrometry. rsc.orgresearchgate.net Deuterium (B1214612) (²H or D) is a commonly used stable isotope for this purpose. nih.govrsc.org The synthesis of deuterium-labeled this compound and its precursors requires highly stereoselective methods to ensure the label is placed in a specific, metabolically stable position. nih.gov

Several strategies have been developed for the stereoselective construction of the brassinosteroid side chain and the introduction of deuterium atoms:

Claisen Rearrangement: This reaction is a powerful method for constructing the carbon skeleton of the side chain with the correct stereochemistry at key positions, such as C-24. nih.govresearchgate.netresearchgate.net

Reductive Labeling: Deuterium atoms are often introduced using a deuterated reducing agent. For example, lithium aluminum deuteride (B1239839) (LiAlD₄) is used to reduce ester or other functional groups, thereby incorporating deuterium into the molecule. researchgate.netresearchgate.net A three-step reductive transformation of a carbethoxy group into a methyl group using LiAlD₄ has been reported for labeling the terminal part of the side chain. researchgate.net

Convergent Synthesis: This approach involves coupling a steroidal core (e.g., a 22-aldehyde) with a chiral, pre-functionalized side-chain fragment, such as a sulfone. nih.gov This strategy allows for the efficient assembly of complex brassinosteroids.

These synthetic efforts have led to the successful preparation of compounds like deuterium-labeled 6-deoxo-24-epicastasterone, a biosynthetic precursor of 24-epibrassinolide (B1217166), which are essential for tracing metabolic pathways in plants. researchgate.netresearchgate.net

Synthesizing a variety of analogs with systematic structural modifications is crucial for understanding the structure-activity relationships (SAR) of brassinosteroids. nih.govnih.govnih.gov These studies help to define the structural features essential for biological activity. nih.gov Modifications typically target the A- and B-rings, the side chain, or specific functional groups through reactions like oxidation, reduction, and substitution.

Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to ketones. For example, oxidation of a 3α,6α-diol can be achieved using pyridinium (B92312) chlorochromate (PCC) to yield a mixture of mono- and diketones. nih.gov The use of Jones reagent (CrO₃/H₂SO₄) can convert a diol to a diketone. mdpi.com These modifications are used to explore the importance of the hydroxyl groups for biological function.

Reduction: Ketones can be selectively reduced back to hydroxyls. The use of sodium borohydride (B1222165) (NaBH₄) allows for the reduction of a ketone, for instance, to stereoselectively form a hydroxyl group. nih.gov

Substitution and Esterification: The hydroxyl groups, particularly at C-3, are common sites for modification. nih.gov Esterification, such as the formation of benzoates, allows for the introduction of various substituents onto the steroid skeleton. nih.govmdpi.com Synthesizing a series of analogs with different benzoate (B1203000) groups (e.g., with electron-donating or electron-withdrawing substituents on an aromatic ring) helps to probe the electronic and steric requirements for receptor binding and activity. nih.govmdpi.com These SAR studies have shown that modifications to the side chain, such as the introduction of benzoate groups, can significantly alter the growth-promoting activity of the brassinosteroid analog. nih.govsemanticscholar.org

The table below provides examples of chemical modifications and the reagents used in the synthesis of brassinosteroid analogs for SAR studies.

Reaction TypeStarting Functional GroupReagent(s)Resulting Functional GroupPurpose
AcetylationHydroxyl (-OH)Ac₂O/DMAP/PyridineAcetate (-OAc)Protection of hydroxyl groups. nih.gov
OxidationDiolPCC/CH₂Cl₂Ketone/DiketoneInvestigate importance of hydroxyls. nih.gov
ReductionKetoneNaBH₄HydroxylStereoselective introduction of hydroxyls. nih.gov
SaponificationAcetate (-OAc)K₂CO₃/MethanolHydroxyl (-OH)Deprotection of hydroxyl groups. nih.gov
DihydroxylationAlkene (C=C)Sharpless Dihydroxylation (e.g., with DHQD-CLB)DiolStereoselective creation of vicinal diols. nih.govsemanticscholar.org
Data sourced from Espinoza et al. (2020) and Lantry et al. (2021). nih.govsemanticscholar.org

Through these synthetic strategies, researchers can systematically alter the structure of this compound and related compounds, leading to a deeper understanding of their mechanism of action and the potential for developing novel plant growth regulators. nih.govmdpi.com

Future Directions and Research Perspectives

Elucidation of Species-Specific and Cultivar-Dependent Responses

The physiological and molecular responses to 24-epi-castasterone are not uniform across the plant kingdom. Future research will need to systematically characterize these differences to harness the full potential of this compound in agriculture and biotechnology. For instance, studies on soybean (Glycine max) have shown that exogenous application of 24-epicastasterone (B1146225) can influence the endogenous levels of other key phytohormones, including auxins, salicylic (B10762653) acid, and jasmonic acid, ultimately impacting growth and seed productivity. mdpi.com In wheat (Triticum aestivum), the application of 24-epicastasterone has been shown to mitigate the negative impacts of heat stress on grain yield, but the effectiveness can differ between cultivars such as 'Huaimai 33' and 'Annong 0711'. tandfonline.com

Histological analysis of Arabidopsis thaliana mutants has revealed that 24-epicastasterone can restore normal cell expansion in brassinosteroid-deficient mutants. researchgate.net These findings highlight the importance of the specific genetic background in determining the response to this phytohormone. Future investigations should expand to a wider array of plant species and cultivars, including those with significant economic and ecological value. A key area of focus will be to understand how the genetic and epigenetic landscapes of different plants dictate their sensitivity and response to this compound, which could lead to tailored applications for crop improvement.

Further Characterization of Regulatory Networks and Signaling Components

The brassinosteroid signaling cascade is a complex network of interacting proteins that transduce the hormonal signal from the cell surface to the nucleus, ultimately altering gene expression. While the core components of this pathway, such as the receptor BRI1 and its co-receptor BAK1, along with downstream elements like the kinase BIN2 and transcription factors BZR1/BES1, are well-established, the specific regulatory nuances involving this compound are still being elucidated. nih.govmdpi.com

Future research should aim to identify novel interacting partners and regulatory modules that are specific to this compound or that modulate its signaling output. Advanced molecular techniques such as proximity labeling and single-molecule methods will be invaluable in mapping the in vivo protein-protein interactions and dynamics of the this compound signaling complex. nih.gov Furthermore, understanding the crosstalk between this compound signaling and other hormonal pathways, such as those for auxins, gibberellins (B7789140), and abscisic acid, is crucial for a holistic view of its regulatory role in plant development and stress responses. mdpi.com Studies in soybean have already indicated that 24-epicastasterone treatment leads to a decrease in salicylic acid and an increase in benzoic acid levels, suggesting a complex interplay with plant defense signaling pathways. mdpi.com

Exploration of Novel Metabolic Pathways and Conjugates

The metabolism of this compound is a key determinant of its activity and residence time in plant tissues. Studies using cell suspension cultures of tomato (Lycopersicon esculentum) have revealed that this brassinosteroid can undergo various metabolic transformations, including epimerization, hydroxylation, and glucosidation, leading to the formation of new brassinosteroid derivatives and their glucosides. researchgate.net

A significant area for future research is the identification and characterization of the enzymes responsible for these metabolic conversions. This knowledge will not only enhance our understanding of how plants regulate the levels of active brassinosteroids but could also provide tools for genetically engineering crops with optimized brassinosteroid profiles. Furthermore, the exploration of novel conjugates of this compound, beyond glucosides, could reveal new storage forms or signaling molecules with distinct biological activities. The systematic analysis of metabolites in various plant species will be essential to uncover the full spectrum of this compound metabolism.

Development of Advanced Research Tools and Biosensors

Advancements in our understanding of this compound are intrinsically linked to the development of more sensitive and specific research tools. The development of polyclonal antibodies for use in enzyme-linked immunosorbent assays (ELISA) has provided a valuable method for the quantification of 24-epicastasterone in plant tissues. nih.gov However, there is a continuing need for even more advanced tools.

The unique luminescent properties of 24-epicastasterone, which exhibits phosphorescence at low temperatures, could be exploited for the development of novel detection methods. researchgate.net Furthermore, the creation of genetically encoded biosensors, potentially based on the interaction between the BRI1 receptor and this compound, would allow for the real-time visualization of its distribution and dynamics within living cells and tissues. Such biosensors would be transformative for studying the spatial and temporal aspects of this compound signaling. Additionally, the application of cutting-edge technologies like CRISPR/Cas9 for targeted gene editing will be instrumental in dissecting the functions of genes involved in this compound metabolism and signaling. nih.gov

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of the systemic effects of this compound. Transcriptomic studies have already provided insights into the genes regulated by brassinosteroids in response to various stresses. However, a comprehensive analysis of the transcriptome, proteome, and metabolome in response to this compound treatment is still needed.

Quantitative proteomics can identify changes in the abundance and post-translational modifications of proteins involved in the signaling and response to this compound. nih.gov Untargeted metabolomic profiling, using techniques like high-resolution mass spectrometry, will be crucial for identifying the full range of metabolic changes induced by this brassinosteroid, including the discovery of novel metabolites and pathway interactions. nih.govmdpi.com Integrating these different omics datasets will provide a more complete and systems-level understanding of the molecular networks that are orchestrated by this compound to regulate plant growth, development, and stress tolerance.

Comparative Studies Across Diverse Plant Lineages (e.g., Gymnosperms, Algae)

Much of the current knowledge about brassinosteroids, including this compound, has been generated from studies in angiosperms, particularly Arabidopsis thaliana and crop plants. To gain a broader evolutionary perspective, it is imperative to extend these investigations to other plant lineages. Brassinosteroids have been reported in gymnosperms and even in the green alga Hydrodictyon reticulatum, from which 24-epicastasterone has been isolated. nih.govmedchemexpress.com

Future comparative studies should focus on the presence, metabolism, and function of this compound in these diverse plant groups. Such research will help to elucidate the evolutionary origins and diversification of brassinosteroid signaling pathways. Understanding how the roles of this compound have been conserved or have diverged across different plant lineages will provide fundamental insights into the evolution of plant development and environmental adaptation.

Investigation of Brassinosteroid Metabolic Transformation in Other Biological Systems (e.g., Insects)

The structural similarity of brassinosteroids to insect ecdysteroids has prompted investigations into their metabolic fate in non-plant organisms. A fascinating study on the American cockroach, Periplaneta americana, revealed that ingested this compound undergoes an organ-specific epimerization to 2,24-diepi-castasterone in the ovaries of female insects. nih.gov This represents the first evidence of metabolic transformation of a brassinosteroid in an insect.

Furthermore, studies have shown that fungi can also metabolize brassinosteroids. For example, the fungus Cunninghamella echinulata can hydroxylate 24-epicastasterone to produce 12β-hydroxy-24-epicastasterone. nih.gov In another instance, a brassinosteroid was found to have a growth-promoting effect on the mycelial cultures of the fungus Psilocybe cubensis. researchgate.net These findings open up exciting new research avenues into the ecological roles of brassinosteroids and their interactions with other organisms. Future research should explore the metabolic pathways of this compound in a wider range of insects and fungi, and investigate the potential biological activities of the resulting metabolites in these systems. This could uncover novel biocontrol applications or shed light on the co-evolutionary relationships between plants and other organisms.

Q & A

Q. How can the molecular structure of 24-epi-Castasterone be validated experimentally?

To confirm the structure of this compound (C₂₈H₄₈O₅; molecular weight 464.6777), researchers should employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The IUPAC Standard InChIKey (VYUIKSFYFRVQLF-RXTMYEETSA-N) provided by NIST serves as a critical reference for stereochemical validation . For reproducibility, cross-reference experimental spectra with databases like NIST Chemistry WebBook to resolve ambiguities in stereoisomer identification.

Q. What are the primary natural sources of this compound, and how is it extracted?

this compound is a brassinosteroid isolated from the algae Hydrodictyon reticulatum. Extraction typically involves solvent partitioning (e.g., ice-cold 60% acetonitrile) followed by solid-phase extraction (SPE) on polyamide columns to purify the compound from biological matrices . Researchers must validate extraction efficiency using internal standards like deuterated brassinosteroids (e.g., [²H₃]-24-epi-castasterone) to account for recovery variability .

Q. What experimental controls are essential when studying this compound’s bioactivity in plants?

Include negative controls (solvent-only treatments) and positive controls (known brassinosteroids like brassinolide). Use Arabidopsis mutants defective in brassinosteroid biosynthesis (e.g., det2) to isolate specific responses. Quantify endogenous hormone levels via isotope dilution assays to distinguish exogenous effects from background signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity levels of this compound across studies?

Discrepancies often arise from differences in experimental design (e.g., dosage, plant species, growth conditions). To address this:

  • Standardize bioassays using the Arabidopsis hypocotyl elongation test.
  • Employ ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for precise quantification, as described in studies using [²H₃]-labeled internal standards .
  • Perform meta-analyses comparing datasets under equivalent parameters (e.g., light exposure, temperature) .

Q. What methodologies are used to trace the metabolic fate of this compound in plant systems?

Metabolic studies in Lycopersicon esculentum and Ornithopus sativus cell cultures reveal glycosylation and hydroxylation pathways. Key steps include:

  • Radiolabeled or stable isotope tracing (e.g., ¹⁴C or ²H) to track metabolite turnover.
  • Multi-reaction monitoring (MRM) in MS for detecting low-abundance intermediates.
  • Enzymatic hydrolysis (β-glucosidase treatment) to identify conjugated metabolites .

Q. How should researchers design experiments to investigate crosstalk between this compound and other phytohormones?

  • Use hormone biosynthesis inhibitors (e.g., paclobutrazol for gibberellins) to isolate interactions.
  • Combine transcriptomic profiling (RNA-seq) with hormone quantification to identify co-regulated pathways.
  • Apply genetic approaches, such as CRISPR-edited lines lacking specific hormone receptors, to dissect signaling overlap .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • UHPLC-MS/MS : Optimize chromatographic separation using C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid). Use MRM transitions specific to this compound (e.g., m/z 465→147) .
  • Isotope Dilution : Include [²H₃]-24-epi-castasterone to correct for matrix effects and ionization efficiency .

Q. How can researchers ensure reproducibility in brassinosteroid studies?

  • Follow CONSORT guidelines for experimental reporting, including detailed protocols for plant growth conditions, hormone treatments, and statistical analyses .
  • Deposit raw spectral data and chromatograms in public repositories (e.g., MetaboLights) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.